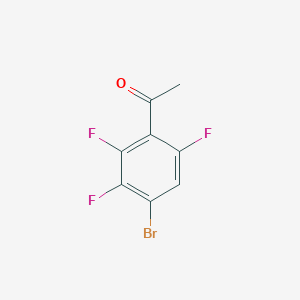
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4BrF3O It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one typically involves the bromination and trifluoromethylation of a suitable precursor. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions: 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
科学的研究の応用
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
類似化合物との比較
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 1-(3-Bromo-2,4,6-trifluorophenyl)ethanone
Uniqueness: 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is unique due to the specific arrangement of bromine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl groups enhance its lipophilicity and stability, making it a valuable compound in various applications .
生物活性
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H7BrF3O
- Molecular Weight : 291.05 g/mol
- IUPAC Name : this compound
This compound features a brominated aromatic ring with trifluoromethyl substitutions, which are known to enhance lipophilicity and alter biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and bromine substituents can modulate the compound's binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Protein-Ligand Interactions : It may also influence protein-ligand interactions critical for cellular signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Activity
In several studies, derivatives of similar compounds have demonstrated anti-inflammatory properties. For instance, compounds with similar structural motifs have been evaluated for their effects on cytokine release in vitro.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Celecoxib | 16.5 | COX-2 Inhibitor |
| Indomethacin | 56.8 | COX Inhibitor |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested against various bacterial strains with promising results.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Study on Enzyme Inhibition : A study investigated the inhibition of cyclooxygenase (COX) enzymes by derivatives containing bromine and trifluoromethyl groups. Results indicated significant inhibition at low concentrations.
- Cytokine Release Assay : Another research evaluated the effect of related compounds on cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokines.
特性
IUPAC Name |
1-(4-bromo-2,3,6-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWYEZZGODNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













